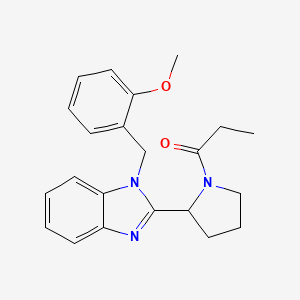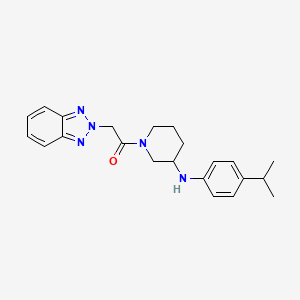
1-(2-methoxybenzyl)-2-(1-propionyl-2-pyrrolidinyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxybenzyl)-2-(1-propionyl-2-pyrrolidinyl)-1H-benzimidazole is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. This compound has been studied extensively for its synthesis methods, mechanism of action, and biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-(2-methoxybenzyl)-2-(1-propionyl-2-pyrrolidinyl)-1H-benzimidazole involves the inhibition of various enzymes and signaling pathways in cells. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce apoptosis through the activation of caspases. It has also been found to modulate the activity of various signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
1-(2-methoxybenzyl)-2-(1-propionyl-2-pyrrolidinyl)-1H-benzimidazole has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation in various tissues. It has also been found to have neuroprotective effects and to improve cognitive function in animal models. In infectious diseases, it has been found to have antimicrobial properties against various pathogens.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-methoxybenzyl)-2-(1-propionyl-2-pyrrolidinyl)-1H-benzimidazole in lab experiments include its potential as a therapeutic agent in various fields, its ability to inhibit the growth of cancer cells, and its antimicrobial properties. However, its limitations include its potential toxicity and the need for further studies to determine its efficacy and safety in humans.
Future Directions
There are several future directions for further research on 1-(2-methoxybenzyl)-2-(1-propionyl-2-pyrrolidinyl)-1H-benzimidazole. These include further studies on its mechanism of action, its potential as a therapeutic agent in various fields, and its safety and efficacy in humans. Other future directions include the development of new synthesis methods to improve the yield and purity of the final product, and the optimization of its pharmacokinetic properties for clinical use.
In conclusion, 1-(2-methoxybenzyl)-2-(1-propionyl-2-pyrrolidinyl)-1H-benzimidazole is a chemical compound that has been extensively studied for its potential applications in various fields such as cancer research, neurology, and infectious diseases. Its synthesis method has been optimized through various studies, and its mechanism of action involves the inhibition of various enzymes and signaling pathways in cells. It has been found to have various biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. There are several future directions for further research on this compound, and its potential as a therapeutic agent in various fields warrants further investigation.
Synthesis Methods
The synthesis of 1-(2-methoxybenzyl)-2-(1-propionyl-2-pyrrolidinyl)-1H-benzimidazole involves the reaction of 2-methoxybenzylamine with propionyl chloride to form 2-methoxybenzylpropionamide. This is then reacted with 1H-benzimidazole-2-carboxylic acid to produce the final compound. The synthesis method has been optimized through various studies to improve the yield and purity of the final product.
Scientific Research Applications
1-(2-methoxybenzyl)-2-(1-propionyl-2-pyrrolidinyl)-1H-benzimidazole has been studied for its potential applications in various fields such as cancer research, neurology, and infectious diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis. In neurology, it has been studied for its potential as a neuroprotective agent and in the treatment of Alzheimer's disease. In infectious diseases, it has been found to have antimicrobial properties against various pathogens.
properties
IUPAC Name |
1-[2-[1-[(2-methoxyphenyl)methyl]benzimidazol-2-yl]pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-3-21(26)24-14-8-12-19(24)22-23-17-10-5-6-11-18(17)25(22)15-16-9-4-7-13-20(16)27-2/h4-7,9-11,13,19H,3,8,12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSYUHKYDWTVAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC1C2=NC3=CC=CC=C3N2CC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile](/img/structure/B6051117.png)
![1-[3-(4-morpholinyl)propyl]-6-oxo-N-[(1-phenylcyclopentyl)methyl]-3-piperidinecarboxamide](/img/structure/B6051129.png)
![ethyl 2-[(4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B6051138.png)

![2-(2-{[4-(benzyloxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide](/img/structure/B6051159.png)
![methyl [5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B6051164.png)
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(3-isoxazolyl)ethyl]-N-methylbenzamide](/img/structure/B6051168.png)
![7-chloro-6-ethoxy-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6051170.png)
![methyl 5-[2-(benzyloxy)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6051179.png)
![2-(1-isobutyl-4-{[2-(4-methoxyphenyl)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6051187.png)
![N-{3-[({[(4-bromophenoxy)acetyl]amino}carbonothioyl)amino]phenyl}-2-methylpropanamide](/img/structure/B6051197.png)

![methyl 5-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6051216.png)
![2-[4-(2,3-difluorobenzyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6051219.png)